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molecular formula C8H8BrN5O2S B8279123 ethyl [5-(2-bromo-1,3-thiazol-5-yl)-2H-tetrazol-2-yl]acetate

ethyl [5-(2-bromo-1,3-thiazol-5-yl)-2H-tetrazol-2-yl]acetate

Cat. No. B8279123
M. Wt: 318.15 g/mol
InChI Key: IAUVESOXDUFHJQ-UHFFFAOYSA-N
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Patent
US09168248B2

Procedure details

This compound was synthesized in a similar manner as described for ethyl[5-(2-bromo-1,3-thiazol-5-yl)-2H-tetrazol-2-yl]acetate (INTERMEDIATE 2) using tert-butyl bromoacetate in place of ethyl bromoacetate in step 4. 1H NMR (CDCl3, 400 MHz) 8.22 (1H, s), 5.32 (2H, s), 1.47 (9H, s). MS (ESI, Q+) m/z 346, 348 (M+1, 79Br, 81Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C[N:6]1[N:10]=[N:9][C:8]([C:11]2[S:15][C:14]([Br:16])=[N:13][CH:12]=2)=[N:7]1)C.Br[CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21]>>[C:23]([O:22][C:20](=[O:21])[CH2:19][N:10]1[N:6]=[N:7][C:8]([C:11]2[S:15][C:14]([Br:16])=[N:13][CH:12]=2)=[N:9]1)([CH3:26])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1N=C(N=N1)C1=CN=C(S1)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1N=C(N=N1)C1=CN=C(S1)Br)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized in a similar manner

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(CN1N=C(N=N1)C1=CN=C(S1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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